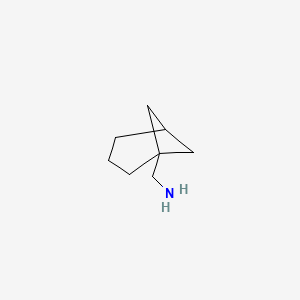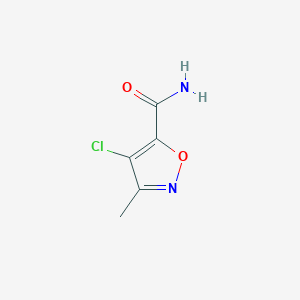
4-Chloro-3-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylisoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methylisoxazole with a suitable amide source under controlled conditions. The reaction often employs catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. Metal-free synthetic routes are gaining popularity due to their reduced environmental impact and lower costs. These methods often utilize microwave-assisted reactions to achieve high yields in shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylisoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its therapeutic potential, it is investigated for the development of new drugs targeting various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
3-Methylisoxazole-5-carboxamide: Lacks the chloro substituent, which may affect its biological activity.
4-Chloro-5-methylisoxazole-3-carboxamide: Has a different substitution pattern, leading to variations in its chemical and biological properties.
4-Chloro-3-methylisoxazole-5-carboxylic acid: The carboxylic acid derivative of the compound, which may have different reactivity and applications.
Uniqueness: 4-Chloro-3-methylisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and carboxamide groups enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C5H5ClN2O2 |
|---|---|
Molekulargewicht |
160.56 g/mol |
IUPAC-Name |
4-chloro-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(7)9)10-8-2/h1H3,(H2,7,9) |
InChI-Schlüssel |
TYQBDYIFEBLODP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


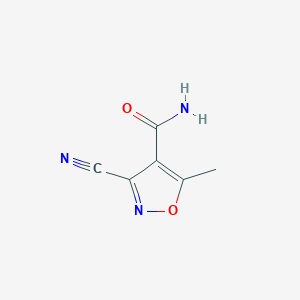
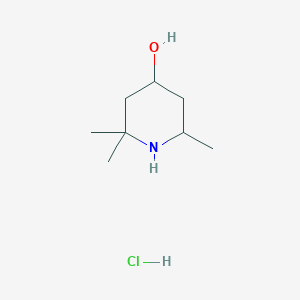


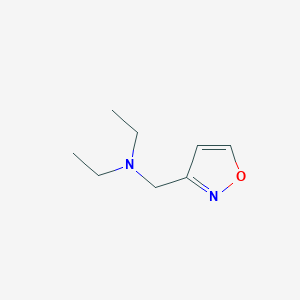
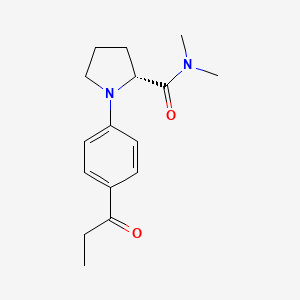
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
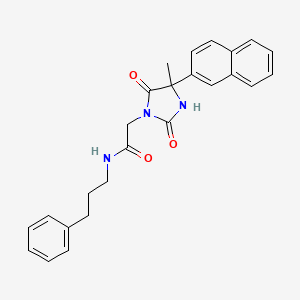
![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)

![Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B15204385.png)

